1-Chloro-2,2,4,4-tetramethylpentane
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Overview
Description
1-Chloro-2,2,4,4-tetramethylpentane is an organic compound with the molecular formula C9H19Cl It is a chloroalkane, characterized by the presence of a chlorine atom attached to a carbon atom in a highly branched alkane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2,4,4-tetramethylpentane can be synthesized through the chlorination of 2,2,4,4-tetramethylpentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or heat to initiate the free radical chlorination process. The reaction proceeds through three stages: initiation, propagation, and termination .
Industrial Production Methods: In an industrial setting, the chlorination process can be scaled up using continuous flow reactors where 2,2,4,4-tetramethylpentane and chlorine gas are continuously fed into the reactor under controlled conditions of temperature and light exposure to ensure efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,2,4,4-tetramethylpentane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution (SN1 and SN2) and elimination reactions (E1 and E2).
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and ammonia (NH3) can replace the chlorine atom under appropriate conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.
Major Products:
Substitution Reactions: Products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is typically 2,2,4,4-tetramethylpent-1-ene
Scientific Research Applications
1-Chloro-2,2,4,4-tetramethylpentane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology and Medicine: While specific biological applications are limited, its derivatives may be explored for potential pharmaceutical uses.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-chloro-2,2,4,4-tetramethylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a transition state in SN2 reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a chloride ion .
Comparison with Similar Compounds
- 2-Chloro-2,4,4-trimethylpentane
- 3-Chloro-2,2,4,4-tetramethylpentane
- 1-Bromo-2,2,4,4-tetramethylpentane
Uniqueness: 1-Chloro-2,2,4,4-tetramethylpentane is unique due to its highly branched structure, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and elimination reactions due to steric hindrance and electronic effects .
Properties
CAS No. |
1314937-92-2 |
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Molecular Formula |
C9H19Cl |
Molecular Weight |
162.70 g/mol |
IUPAC Name |
1-chloro-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H19Cl/c1-8(2,3)6-9(4,5)7-10/h6-7H2,1-5H3 |
InChI Key |
AWJLAPBZNYYURW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)CCl |
Origin of Product |
United States |
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